molecular formula C10H12BrNO B14058501 1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one

1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one

Cat. No.: B14058501
M. Wt: 242.11 g/mol
InChI Key: IBGOVJAWVLZNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H12BrNO It is a brominated derivative of phenylpropanone, characterized by the presence of an amino group and a bromomethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one typically involves the bromination of a suitable precursor, followed by the introduction of the amino group. One common method involves the bromination of 2-methylphenylpropanone using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromomethyl derivative is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield corresponding alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

    Substitution: Formation of 1-(2-Amino-4-hydroxymethylphenyl)propan-1-one.

    Oxidation: Formation of this compound carboxylic acid.

    Reduction: Formation of 1-(2-Amino-4-(bromomethyl)phenyl)propan-1-ol.

Scientific Research Applications

1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-4-methylphenyl)propan-1-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    1-(2-Amino-4-chloromethylphenyl)propan-1-one: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

Uniqueness

1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in various fields.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-[2-amino-4-(bromomethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H12BrNO/c1-2-10(13)8-4-3-7(6-11)5-9(8)12/h3-5H,2,6,12H2,1H3

InChI Key

IBGOVJAWVLZNJT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)CBr)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.